Lipophilicity Advantage: Ethyl 3-Bromo-2-Methylbenzoate Exhibits ΔXLogP3-AA of +0.4 Over the Methyl Ester
Computed logP values from PubChem (XLogP3-AA method) provide a direct comparison between the ethyl and methyl esters of 3-bromo-2-methylbenzoic acid. Ethyl 3-bromo-2-methylbenzoate registers an XLogP3-AA of 3.2, whereas methyl 3-bromo-2-methylbenzoate records 2.8, yielding a ΔlogP of +0.4 in favor of the ethyl ester [1]. This difference exceeds the typical experimental error for logP determination (≈0.3 log units) and falls within the range known to influence membrane partitioning and oral absorption according to Lipinski's rule-of-five framework [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | Methyl 3-bromo-2-methylbenzoate (CAS 99548-54-6): XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (ethyl ester is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
When selecting a building block for a medicinal chemistry program targeting intracellular or CNS-penetrant targets, the higher logP of the ethyl ester may translate into improved passive membrane permeability relative to the methyl ester, directly impacting cellular potency.
- [1] PubChem. XLogP3-AA values: Ethyl 3-bromo-2-methylbenzoate (CID 18950316) = 3.2; Methyl 3-bromo-2-methylbenzoate (CID 12929135) = 2.8. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
